molecular formula C25H48O5 B028557 (R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methanol CAS No. 570414-07-2

(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methanol

Cat. No.: B028557
CAS No.: 570414-07-2
M. Wt: 428.6 g/mol
InChI Key: LGWUPCHVFJGQAF-SSGKUCQKSA-N
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Description

(2R,3R,4S,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol is a complex organic compound characterized by its unique stereochemistry and protective groups. This compound is often used as an intermediate in the synthesis of more complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol typically involves the protection of hydroxyl groups using isopropylidene groups. The process often starts with a suitable precursor, such as a sugar derivative, which undergoes selective protection and subsequent functional group transformations to yield the desired compound. Common reagents include acetone and acid catalysts for the formation of isopropylidene groups .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: PBr3, NH3

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and various substituted derivatives .

Scientific Research Applications

(2R,3R,4S,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for hydroxyl functionalities.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol involves its ability to act as a protecting group for hydroxyl functionalities. The isopropylidene groups shield the hydroxyl groups from unwanted reactions, allowing selective transformations to occur at other sites on the molecule. This selective protection is crucial in multi-step synthesis processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R,3R,4S,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol apart is its specific stereochemistry and the presence of isopropylidene groups, which provide unique reactivity and stability. This makes it particularly valuable in synthetic organic chemistry for the selective protection of hydroxyl groups and as an intermediate in complex molecule synthesis .

Properties

IUPAC Name

(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48O5/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(30-25(4,5)28-20)22(26)21-19-27-24(2,3)29-21/h20-23,26H,6-19H2,1-5H3/t20-,21-,22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWUPCHVFJGQAF-SSGKUCQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1C(OC(O1)(C)C)C(C2COC(O2)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@@H]1[C@@H](OC(O1)(C)C)[C@@H]([C@H]2COC(O2)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455246
Record name (2R,3R,4S,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570414-07-2
Record name (2R,3R,4S,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methanol
Reactant of Route 2
(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methanol
Reactant of Route 3
(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methanol
Reactant of Route 4
Reactant of Route 4
(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methanol
Reactant of Route 5
Reactant of Route 5
(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methanol
Reactant of Route 6
Reactant of Route 6
(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4S,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methanol

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